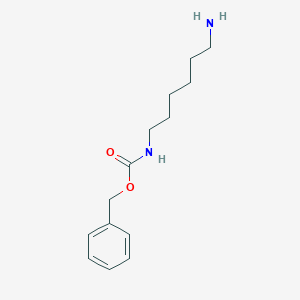

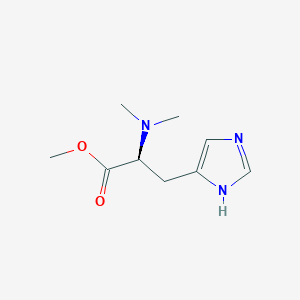

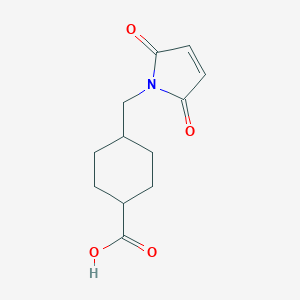

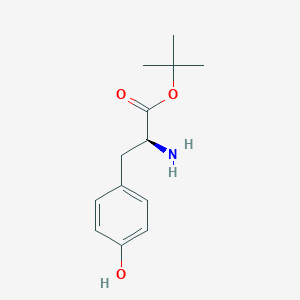

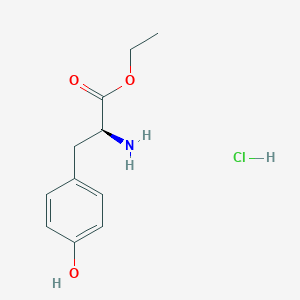

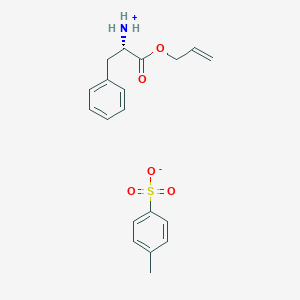

(S)-Allyl 2-amino-3-phenylpropanoate 4-methylbenzenesulfonate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Chemical Reactions Analysis

As a versatile chemical compound, “(S)-Allyl 2-amino-3-phenylpropanoate 4-methylbenzenesulfonate” can participate in various chemical reactions. Its unique structure allows for intricate reactions, making it an indispensable tool in the pursuit of scientific breakthroughs.Physical And Chemical Properties Analysis

This compound has several notable physicochemical properties . It has a high GI absorption and is a P-gp substrate . It is not an inhibitor of CYP1A2, CYP2C19, CYP2C9, CYP2D6, or CYP3A4 . Its Log Kp (skin permeation) is -7.88 cm/s . It has a Lipophilicity Log Po/w (iLOGP) of 2.73 . Its water solubility is 0.176 mg/ml; 0.000411 mol/l .Applications De Recherche Scientifique

Advanced Oxidation Processes for Degradation

Research on advanced oxidation processes (AOPs) for the degradation of recalcitrant compounds, like acetaminophen, in the environment highlights the potential for similar chemical compounds to be studied in water treatment and environmental remediation. AOPs are used to treat aqueous mediums, leading to different kinetics, mechanisms, and by-products, which could be relevant for compounds with similar structures to "(S)-Allyl 2-amino-3-phenylpropanoate 4-methylbenzenesulfonate" (Qutob et al., 2022).

Synthesis of Novel Compounds

The development of novel cyclic compounds containing aminobenzenesulfonamide showcases the synthetic utility of related chemical functionalities in creating multifunctional agents for potential pharmaceutical applications. This includes the synthesis of unique polyheterocyclic compounds, which could suggest the utility of "(S)-Allyl 2-amino-3-phenylpropanoate 4-methylbenzenesulfonate" in synthetic organic chemistry and drug discovery (Kaneda, 2020).

Photosensitive Protecting Groups

The use of photosensitive protecting groups, including 2-nitrobenzyl and 2,4-dinitrobenzenesulfenyl, in synthetic chemistry indicates a significant role for compounds with similar functionalities in facilitating selective chemical transformations under light irradiation. This application is crucial for the controlled synthesis of complex organic molecules, hinting at the potential research applications of related compounds in photochemistry (Amit et al., 1974).

Chemical and Biological Properties

The examination of the chemical, biological, pharmacological, and pharmacokinetic properties of sulfur-containing amino acids in aged garlic extract, such as S-1-propenyl-l-cysteine, reveals the importance of studying the biological effects of similar compounds. These findings suggest potential research applications in understanding the pharmacological effects and safety profiles of compounds with related chemical structures (Kodera et al., 2017).

Sulfonamide-based Medicinal Chemistry

Sulfonamide derivatives, critical for antimicrobial drugs, display a broad bioactive spectrum and wide medicinal applications. This underscores the potential of sulfonamide-based compounds, like "(S)-Allyl 2-amino-3-phenylpropanoate 4-methylbenzenesulfonate", in drug development, offering a foundation for the synthesis of new drug molecules with broad spectrum, high activity, and low toxicity (Shichao et al., 2016).

Safety And Hazards

Propriétés

IUPAC Name |

4-methylbenzenesulfonic acid;prop-2-enyl (2S)-2-amino-3-phenylpropanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2.C7H8O3S/c1-2-8-15-12(14)11(13)9-10-6-4-3-5-7-10;1-6-2-4-7(5-3-6)11(8,9)10/h2-7,11H,1,8-9,13H2;2-5H,1H3,(H,8,9,10)/t11-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKXPRZFLCJFMHN-MERQFXBCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.C=CCOC(=O)C(CC1=CC=CC=C1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)O.C=CCOC(=O)[C@H](CC1=CC=CC=C1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23NO5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90662434 |

Source

|

| Record name | 4-Methylbenzene-1-sulfonic acid--prop-2-en-1-yl L-phenylalaninate (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90662434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

377.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-Allyl 2-amino-3-phenylpropanoate 4-methylbenzenesulfonate | |

CAS RN |

88224-00-4 |

Source

|

| Record name | 4-Methylbenzene-1-sulfonic acid--prop-2-en-1-yl L-phenylalaninate (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90662434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.